Reduced Cytotoxicity in Cancer Cell Lines: A Quantitative Comparison with α-Tomatine
In a direct comparative study of pure glycoalkaloids, dehydrotomatine exhibited significantly lower cytotoxicity than α-tomatine against several human cancer cell lines. While α-tomatine was highly effective in inhibiting cell proliferation, dehydrotomatine had 'little, if any, effect on cell inhibition' under the same assay conditions [1]. A separate structural study quantified that tomatine exhibited an IC50 value that was 2-3 times smaller (more potent) than that of dehydrotomatine [2].
| Evidence Dimension | Cytotoxicity (Inhibition of Cell Viability/Proliferation) |
|---|---|
| Target Compound Data | Little to no inhibition; IC50 ~2-3x higher (less potent) than α-tomatine |
| Comparator Or Baseline | α-Tomatine: 'highly effective' inhibition; IC50 ~2-3x lower (more potent) than dehydrotomatine |
| Quantified Difference | Approximately 2-3 fold difference in IC50 (potency), with α-tomatine being the more potent compound. |
| Conditions | MTT assay on human cancer cell lines (MCF-7, HT-29, AGS, HepG2) and animal cell lines (HepG2, NIH/3T3, U937). |
Why This Matters
For researchers investigating the specific mechanism of action of tomato glycoalkaloids, using pure dehydrotomatine is crucial to avoid confounding results from the more potent α-tomatine, ensuring accurate assessment of its independent biological role.
- [1] Friedman, M., Levin, C. E., Lee, S. U., Kim, H. J., Lee, I. S., Byun, J. O., & Kozukue, N. (2009). Tomatine-containing green tomato extracts inhibit growth of human breast, colon, liver, and stomach cancer cells. Journal of agricultural and food chemistry, 57(13), 5727-5733. View Source
- [2] Ono, H., Kozuka, D., Chiba, Y., Horigane, A., & Isshiki, K. (1997). Structure and cytotoxicity of dehydrotomatine, a minor component of tomato glycoalkaloids. Journal of Agricultural and Food Chemistry, 45(10), 3743-3746. View Source
